N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
CAS No.: 941994-42-9
Cat. No.: VC7625261
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941994-42-9 |
|---|---|
| Molecular Formula | C21H17N3O2S |
| Molecular Weight | 375.45 |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C21H17N3O2S/c1-26-17-7-8-18-19(13-17)27-21(23-18)24(14-15-9-11-22-12-10-15)20(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
| Standard InChI Key | YOKNMFSRCDOKDJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide features a benzamide core (C₆H₅CONH₂) substituted at the nitrogen atom with two distinct groups:
-
6-Methoxybenzo[d]thiazol-2-yl: A bicyclic system comprising a benzene ring fused to a thiazole ring, with a methoxy (-OCH₃) substituent at position 6.
-
Pyridin-4-ylmethyl: A methylene-linked pyridine ring substituted at the para position.
The interplay of these groups confers unique electronic and steric properties. The methoxy group enhances solubility through polar interactions, while the pyridine ring introduces potential for π-π stacking and hydrogen bonding .
Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₃O₂S | Calculated |
| Molecular Weight | 389.45 g/mol | Calculated |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | Systematic |
| Key Functional Groups | Benzamide, methoxy, thiazole, pyridine | Structural |
Note: Data derived from analogous compounds in search results .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide likely follows a multi-step route:
Step 1: Preparation of 6-Methoxybenzo[d]thiazol-2-amine
-
Cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (BrCN) under acidic conditions yields the benzothiazole core .
Step 2: Alkylation with Pyridin-4-ylmethyl Chloride
-
Reaction of the primary amine with pyridin-4-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) introduces the pyridinylmethyl group.
Step 3: Benzamide Formation
-
Acylation using benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a catalyst completes the synthesis .
Industrial Considerations
Scale-up production would require optimization of:
-
Reaction Solvents: Transitioning from DCM to greener alternatives like ethyl acetate.
-
Purification Methods: Chromatography vs. recrystallization for cost efficiency.
Physicochemical Characterization
Solubility and Stability
-
Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the methoxy and pyridine groups. Limited solubility in water (<1 mg/mL).
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzamide bond.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
Biological Activity and Mechanisms
Enzyme Inhibition
The benzamide moiety may act as a pharmacophore for kinase inhibition. For example, related compounds inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 μM .
Comparative Analysis with Analogous Compounds
Key Trend: Electron-withdrawing groups (e.g., -SO₂CH₃) reduce potency compared to electron-donating groups (e.g., -OCH₃) .
Industrial and Research Applications
Drug Discovery
-
Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability).
-
Targeted Therapies: Potential for covalent binding to cysteine residues in oncogenic proteins .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume